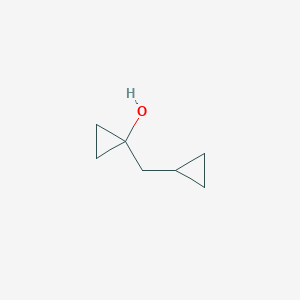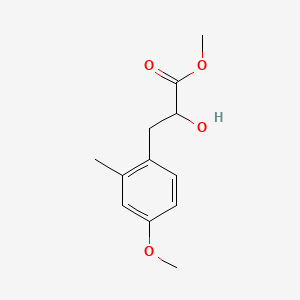
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is an organic compound belonging to the class of esters It is characterized by the presence of a hydroxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate typically involves the esterification of 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol, where the ester group is converted to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or ammonia (NH3) in ethanol can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted esters or amines.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical stability.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, its ester group allows it to participate in hydrolysis reactions, releasing the active hydroxy acid, which can further interact with cellular targets.
Comparación Con Compuestos Similares
Methyl 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound has a similar structure but with an additional hydroxy group, which can enhance its reactivity and biological activity.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound differs in the position of the hydroxy group, which can affect its chemical properties and reactivity.
Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: This compound has a hydroxy group in a different position on the phenyl ring, leading to variations in its chemical behavior and applications.
Uniqueness: Methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-(4-methoxy-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-8-6-10(15-2)5-4-9(8)7-11(13)12(14)16-3/h4-6,11,13H,7H2,1-3H3 |
Clave InChI |
FPRWFBWRBIDVNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)CC(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


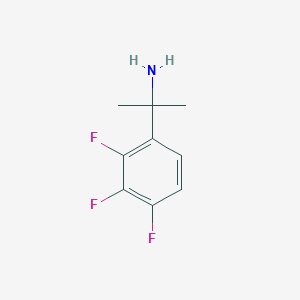
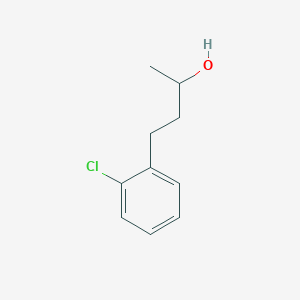

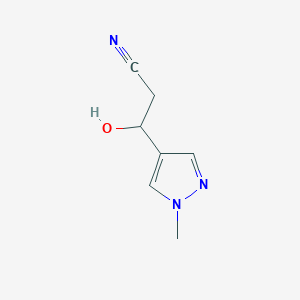

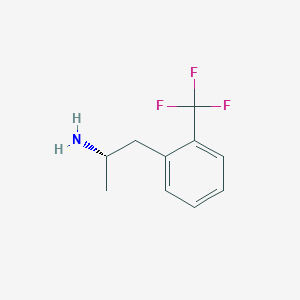
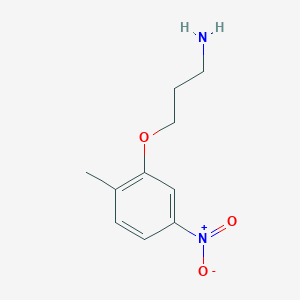

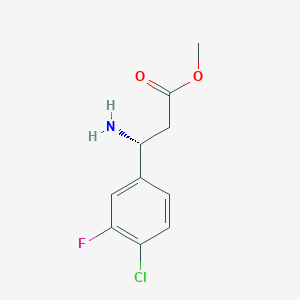

![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
